5H-thieno[3,2-b]pyran-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6O3S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
5H-thieno[3,2-b]pyran-2-carboxylic acid |
InChI |
InChI=1S/C8H6O3S/c9-8(10)7-4-5-6(12-7)2-1-3-11-5/h1-2,4H,3H2,(H,9,10) |
InChI Key |
WGVLWTRZLOPJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=C(S2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5h Thieno 3,2 B Pyran 2 Carboxylic Acid and Its Derivatives
Established Synthetic Routes to the Thieno[3,2-b]pyran Scaffold
The construction of the fused thieno[3,2-b]pyran ring system is the foundational step in the synthesis of its derivatives. Key strategies include cyclocondensation and ring annulation reactions, which build the bicyclic structure from simpler precursors.
Cyclocondensation Approaches
Cyclocondensation reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or an alcohol. A prominent method for synthesizing substituted thiophenes, which can be precursors to the thieno[3,2-b]pyran system, is the Gewald reaction. nih.govresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. nih.gov While not a direct route to the target molecule, the resulting functionalized thiophenes are versatile intermediates that can be further elaborated to form the pyran ring.
Another relevant cyclocondensation is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group. nih.govwikipedia.org This reaction is instrumental in forming carbon-carbon bonds and can be employed to build precursors for the pyran ring annulation onto a thiophene (B33073) core. nih.gov For instance, a substituted 3-hydroxythiophene-2-carboxylate can be reacted with an α,β-unsaturated aldehyde in a Michael addition followed by intramolecular cyclization and dehydration to furnish the thieno[3,2-b]pyran ring.
A notable example of a one-pot synthesis of a related benzo researchgate.netwikipedia.orgthieno[3,2-b]pyran derivative involves the reaction of a 7-alkyl-3-oxo-2,3-dihydrobenzo[b]thiophen-2-ylidene derivative with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent tautomerization to yield the final product.
Table 1: Examples of Cyclocondensation Reactions for Thieno[3,2-b]pyran Analogs
| Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 7-Alkyl-3-oxo-2,3-dihydrobenzo[b]thiophen-2-ylidene derivative, Malononitrile | Piperidine, Ethanol, Reflux | 2-Amino-4-aryl-6-alkylbenzo researchgate.netwikipedia.orgthieno[3,2-b]pyran-3-carbonitrile | 75-85 |
| 7-Alkyl-3-oxo-2,3-dihydrobenzo[b]thiophen-2-ylidene derivative, Ethyl cyanoacetate | Piperidine, Ethanol, Reflux | Ethyl 2-amino-4-aryl-6-alkylbenzo researchgate.netwikipedia.orgthieno[3,2-b]pyran-3-carboxylate | 70-82 |
| Tetrahydrothiopyran-4-one, Malononitrile, Sulfur | Triethylamine, Room Temperature | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | 75 |
Ring Annulation Strategies
Ring annulation involves the formation of a new ring onto an existing one. For the thieno[3,2-b]pyran scaffold, this typically means constructing the pyran ring onto a pre-formed thiophene. A common strategy involves the intramolecular cyclization of a suitably functionalized thiophene derivative.
For example, a 3-hydroxythiophene derivative bearing an appropriate side chain at the 2-position can undergo intramolecular cyclization to form the pyran ring. One such approach involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with an α,β-unsaturated aldehyde. The initial Michael addition of the hydroxyl group to the aldehyde is followed by an acid- or base-catalyzed intramolecular cyclization and dehydration to yield the 5H-thieno[3,2-b]pyran ring system.
Another strategy employs the intramolecular cyclization of β-keto esters. For instance, the generation of S-alkylated derivatives from a mercapto-substituted heterocyclic precursor with ethyl 2-chloroacetoacetate, followed by intramolecular cyclization, is a viable route to fused ring systems. nih.gov This method could be adapted to a thiophene precursor to construct the pyran ring of the target molecule.
Targeted Synthesis of the 2-Carboxylic Acid Moiety
Once the thieno[3,2-b]pyran scaffold is in place, the introduction of the carboxylic acid group at the 2-position is the next critical step. This can be achieved through direct functionalization of the heterocyclic ring or by the carboxylation of a suitable precursor.
Direct Functionalization Methods
Direct functionalization methods aim to introduce the carboxylic acid group or a precursor to it directly onto the thieno[3,2-b]pyran ring. One potential route is through a Vilsmeier-Haack reaction. thieme-connect.deorganic-chemistry.orgwikipedia.org This reaction typically uses a substituted amide and phosphorus oxychloride to formylate an electron-rich aromatic ring. wikipedia.org The thieno[3,2-b]pyran system, being electron-rich, could potentially undergo formylation at the 2-position. The resulting 2-formyl derivative can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent.
Another approach is Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. conicet.gov.arrsc.org Acylation at the 2-position of the thieno[3,2-b]pyran ring would yield a 2-acyl derivative, which can then be oxidized to the carboxylic acid via a haloform reaction if the acyl group is an acetyl group.
Carboxylation Reactions
Carboxylation reactions involve the introduction of a carboxyl group. This is often achieved through the hydrolysis of a nitrile or an ester precursor. Synthesizing a 2-cyano or 2-ester derivative of the thieno[3,2-b]pyran scaffold allows for a straightforward conversion to the desired carboxylic acid.
For instance, if the synthesis of the thieno[3,2-b]pyran scaffold yields a product with a nitrile group at the 2-position, such as from a reaction involving malononitrile, this nitrile can be hydrolyzed under acidic or basic conditions to afford the carboxylic acid. Similarly, an ester group at the 2-position, which could be introduced using ethyl cyanoacetate in the initial ring formation, can be saponified to the carboxylic acid. arkat-usa.org
A synthesis of a related thieno[3,2-b]thiophene-2-carboxylic acid was achieved through the reaction of 6-oxo-5,6-dihydrothieno[3,2-b]thiophene-2-carboxylic acid with arylhydrazine hydrochlorides. arkat-usa.org This highlights a pathway where the carboxylic acid functionality is carried through the synthetic sequence.
Table 2: Potential Routes to 5H-thieno[3,2-b]pyran-2-carboxylic acid
| Precursor | Reaction Type | Reagents and Conditions | Product |
| 5H-thieno[3,2-b]pyran | Vilsmeier-Haack Formylation followed by Oxidation | 1. POCl₃, DMF; 2. KMnO₄ or Jones Reagent | This compound |
| 5H-thieno[3,2-b]pyran-2-carbonitrile | Hydrolysis | H₂SO₄ (aq) or NaOH (aq), Heat | This compound |
| Ethyl 5H-thieno[3,2-b]pyran-2-carboxylate | Saponification | NaOH (aq), Ethanol, Heat | This compound |
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. In the context of thieno[3,2-b]pyran synthesis, green chemistry principles are being applied to reduce waste and use less hazardous materials.
An example of a green approach is the on-water synthesis of related 3-amino/hydroxy thieno[3,2-c]pyrans. nih.gov This method utilizes water as the reaction medium, which is a significant improvement over traditional organic solvents. The reaction of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles/carboxylates with methyl thioglycolate in water, often with the aid of a surfactant, has been shown to produce excellent yields of the desired products. nih.gov Such strategies, which eliminate the need for harsh reagents and simplify purification, are highly desirable and could potentially be adapted for the synthesis of this compound.
Microwave-assisted synthesis is another advanced technique that can significantly reduce reaction times and improve yields. The intramolecular cyclization step in the formation of the pyran ring, for instance, can often be accelerated by microwave irradiation. nih.gov
Metal-Catalyzed Transformations (e.g., Rh(III)-Catalyzed Cycloadditions, Sonogashira Coupling)
Metal-catalyzed reactions are pivotal for the construction of complex heterocyclic systems. Rhodium(III)-catalyzed C-H activation and annulation reactions represent a powerful method for synthesizing fused pyran-6-ones. For instance, dibenzo[b,d]pyran-6-ones have been synthesized from substrates like aryl ketone O-acetyl oximes and quinones. nih.govrsc.org This process proceeds through a cascade C-H activation annulation, potentially involving a Rh(III)–Rh(v)–Rh(iii) catalytic cycle. nih.govscispace.com While this specific example creates a dibenzopyranone, the underlying strategy of C-H activation is applicable to the synthesis of related fused heterocycles, including thieno[3,2-b]pyrans. researchgate.netrsc.org
The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction has been successfully employed in the synthesis of thieno[2,3-b]pyrazine-based lactones, which are structural analogs of thieno[3,2-b]pyrans. In a notable synthesis, methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate was coupled with various terminal (hetero)arylalkynes. nih.gov This Pd/Cu-catalyzed reaction, using Et₃N as a base, not only yielded the expected Sonogashira coupling products but also produced tricyclic lactones as minor products through a spontaneous 6-endo-dig lactonization. nih.gov This demonstrates the utility of the Sonogashira reaction as a key step in a cascade process to build the pyran-2-one ring fused to a thiophene system. nih.gov
Table 1: Synthesis of Thieno[2,3-b]pyrazine-Based Lactones via Sonogashira Coupling and Cyclization nih.gov
| Aryl/Heteroaryl Alkyne | Conditions | Yield of Coupled Product (%) | Yield of Tricyclic Lactone (%) |
|---|---|---|---|
| Phenylacetylene | Pd/Cu, Et₃N, DMF | Data not specified | Minor product |
| 4-Ethynyltoluene | Pd/Cu, Et₃N, DMF | Data not specified | Minor product |
| 4-Methoxyphenylacetylene | Pd/Cu, Et₃N, DMF | Data not specified | Minor product |
| 2-Ethynylthiophene | Pd/Cu, Et₃N, DMF | Data not specified | Minor product |
Multi-Component Reactions and Cascade Processes (e.g., Knoevenagel and Michael Condensations, Domino Reactions)
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like thienopyrans in a single step. rsc.org These reactions often proceed through a domino or cascade sequence, where the product of one reaction becomes the substrate for the next in the same pot. nih.gov
A common strategy involves a tandem Knoevenagel condensation followed by a Michael addition. The synthesis of various pyran derivatives often starts with the Knoevenagel condensation of an active methylene compound, such as malononitrile, with an aldehyde. semanticscholar.orgresearchgate.net The resulting adduct then undergoes a Michael addition with a suitable donor, like dimedone or kojic acid, followed by cyclization to form the pyran ring. semanticscholar.orgresearchgate.netbas.bg For example, 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives are synthesized via a one-pot, three-component reaction between an aldehyde, malononitrile, and kojic acid. bas.bg This process is initiated by the Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of kojic acid and subsequent cyclization. researchgate.net
Domino reactions for the synthesis of 2H-pyran-3-carbonitriles have been developed from α-aroylketene dithioacetals and malononitrile. acs.org The proposed mechanism involves a nucleophilic attack of malononitrile on the ketene (B1206846) dithioacetal, followed by intramolecular O-cyclization to form a 2-imino-2H-pyran intermediate, which then hydrolyzes to the final 2-oxo-2H-pyran product. acs.org
Table 2: Three-Component Synthesis of Pyrano[3,2-b]pyran Derivatives bas.bg
| Aldehyde | Active Methylene Compound | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Malononitrile | SnCl₄/SiO₂ NPs | 96 |
| 4-Methylbenzaldehyde | Malononitrile | SnCl₄/SiO₂ NPs | 90 |
| 4-Methoxybenzaldehyde | Malononitrile | SnCl₄/SiO₂ NPs | 92 |
| Furfural | Malononitrile | SnCl₄/SiO₂ NPs | 88 |
| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | SnCl₄/SiO₂ NPs | 94 |
On-Water Synthesis and Sustainable Methodologies
The development of green and sustainable synthetic methods is a major focus in modern chemistry. On-water synthesis has emerged as a powerful strategy, often leading to enhanced reaction rates and yields. An efficient, one-pot, green synthetic approach for 3-amino/hydroxy thieno[3,2-c]pyrans has been established using water as the reaction medium. researchgate.netrsc.orgnih.gov This method involves the reaction of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles or -carboxylates with methyl thioglycolate, producing excellent yields (65–95%). nih.gov
This sustainable protocol eliminates the need for hazardous organic solvents and tedious purification steps, as the products can often be purified by simple washing with water. nih.gov A key advantage of this approach is the reusability of the aqueous reaction medium, which can be used for up to six cycles with only a minimal loss in product yield. rsc.orgnih.gov The success of the reaction in water is attributed to the hydrophobic effect and the unique properties of water at elevated temperatures. nih.gov
Table 3: On-Water Synthesis of Substituted 3-Amino-4H-thieno[3,2-c]pyran-2-carboxylates nih.gov
| Aryl Group (Ar) | Surfactant | Time (h) | Yield (%) |
|---|---|---|---|
| Phenyl | SDS | 5 | 95 |
| 4-Methylphenyl | SDS | 5 | 92 |
| 4-Methoxyphenyl | SDS | 6 | 89 |
| 4-Chlorophenyl | SDS | 4 | 94 |
| 4-Bromophenyl | SDS | 4 | 93 |
| 2-Naphthyl | SDS | 6 | 85 |
Derivatization Strategies for Structural Modification
Post-synthesis modification of the this compound core is crucial for creating libraries of compounds for various applications. Key strategies include transformations of the carboxylic acid group and the introduction of new substituents onto the heterocyclic rings.
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization. Standard esterification procedures, reacting the carboxylic acid with an alcohol under acidic conditions, can be readily applied. More advanced methods, such as using 4-trifluoromethylbenzoic anhydride (TFBA) as a dehydrating condensation reagent, can provide high yields and chemoselectivity for ester formation. tcichemicals.com
Amidation is another fundamental transformation. The synthesis of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives provides a relevant model for this process. nih.gov In this multi-step procedure, an ethyl ester precursor is hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to form a series of amide derivatives in good yields. nih.gov This highlights a reliable pathway for converting thienopyran carboxylic acids into a diverse range of amides. The reaction of related furo[3,2-b]pyran-2-ones with aliphatic amines to form enamines also showcases the reactivity of these systems with N-nucleophiles. beilstein-journals.orgnih.gov
Table 4: Amidation of a Heterocyclic Carboxylic Acid Analog nih.gov
| Amine Reagent | Resulting Amide | Yield (%) |
|---|---|---|
| Ammonia (B1221849) | Primary amide | 78 |
| Methylamine | N-Methyl amide | 75 |
| Dimethylamine | N,N-Dimethyl amide | 82 |
| Piperidine | Piperidinyl amide | 85 |
| Morpholine | Morpholinyl amide | 86 |
Substituent Introduction on Thiophene and Pyran Rings
Introducing substituents directly onto the thiophene and pyran rings allows for fine-tuning of the molecule's properties. Direct C-H activation has emerged as a powerful tool for this purpose. A palladium-catalyzed direct C-H arylation has been reported for the thiophene ring in related thieno[3,2-d]pyrimidines. mdpi.com This methodology allows for the introduction of various aryl groups at the C-2 and C-3 positions of the thiophene ring, demonstrating that the C-H bonds of the thiophene moiety can be selectively functionalized. mdpi.com Other strategies for thiophene functionalization include nucleophilic aromatic substitution of a leaving group (e.g., a nitro group) with a thiolate, followed by cyclization to build a second fused thiophene ring. mdpi.com
The pyran-2-one ring itself exhibits dual reactivity. It can undergo electrophilic substitution, such as nitration and halogenation, at the C-3 and C-5 positions. clockss.org Conversely, the C-2, C-4, and C-6 positions are susceptible to nucleophilic attack, which can lead to ring-opening and rearrangement reactions, providing pathways to new heterocyclic systems. clockss.org The introduction of a strong electron-withdrawing group at the 2-position of the thieno[3,2-b]pyran system has been shown to be a viable strategy for modifying the properties of the molecule. nih.gov
Chemical Reactivity and Reaction Mechanisms of 5h Thieno 3,2 B Pyran 2 Carboxylic Acid
Reactivity of the Thieno[3,2-b]pyran Ring System
The thiophene (B33073) ring itself is activating and typically directs electrophiles to the α-positions (C2 and C5). researchgate.net However, in the 5H-thieno[3,2-b]pyran-2-carboxylic acid molecule, the C2 position is already substituted. The pyranone ring and the C2-carboxylic acid group both act as electron-withdrawing groups, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. lkouniv.ac.in This deactivation makes reactions like nitration or halogenation more challenging. Kinetic studies on the related thieno[2,3-b]pyridine (B153569) system have been used to evaluate the reactivity of protonated species toward electrophiles like the nitronium ion. rsc.org In cases of fused systems, electrophilic attack generally prefers the thiophene ring over the less reactive fused partner. researchgate.net For the title compound, the remaining C3 position on the thiophene ring is the most likely site for electrophilic substitution, as it is ortho to the activating sulfur atom and meta to the deactivating carboxyl group.
Table 1: Influence of Molecular Components on Electrophilic Aromatic Substitution
| Molecular Component | Electronic Effect | Influence on Reactivity | Preferred Position(s) |
| Thiophene Ring | Electron-donating (activating) | Increases electron density of the ring system, favoring attack. | α-positions (C2, C3 in this fused system) |
| Pyranone Ring | Electron-withdrawing (deactivating) | Decreases electron density, making substitution less favorable. | N/A |
| Carboxylic Acid (-COOH) at C2 | Electron-withdrawing (deactivating) | Strongly decreases electron density, especially at ortho and para positions. | Directs incoming electrophiles to the meta position (C3). |
The pyran-2-one portion of the fused ring system is susceptible to nucleophilic attack due to the presence of three potential electrophilic centers: the carbonyl carbon (C2 in a generic pyranone, but part of the thiophene fusion here), C4, and C6. clockss.org Such attacks often lead to ring-opening and subsequent rearrangement or recyclization reactions, making the pyran-2-one ring a versatile scaffold for synthesizing other heterocyclic systems. clockss.orgresearchgate.net
Studies on analogous furo[3,2-b]pyran-2-ones demonstrate that the reaction outcome is highly dependent on the nature of the nucleophile. beilstein-journals.orgnih.govnih.gov
With simple amines: Reactions with aliphatic amines may result in the formation of stable enamines without causing the pyran ring to open. beilstein-journals.orgnih.gov However, less nucleophilic aromatic amines may fail to react under similar conditions. beilstein-journals.orgnih.gov
With dinucleophiles: Reagents like hydrazines or hydroxylamine (B1172632) can initiate a cascade reaction. The initial nucleophilic attack is typically followed by the opening of the pyran ring and subsequent intramolecular cyclization involving the second nucleophilic site of the reagent, leading to the formation of new fused heterocyclic systems like pyrazolones or isoxazolones. beilstein-journals.orgnih.govnih.gov
For this compound, nucleophiles can attack the electrophilic carbons of the pyran ring, potentially leading to a ring-opening of the pyran moiety.
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group at the C2 position is a key site for chemical modification, primarily through reactions involving the acyl group and potential decarboxylation.
The carboxylic acid can undergo nucleophilic acyl substitution, a fundamental reaction for this functional group. msu.edu This process occurs via a two-stage addition-elimination mechanism where a nucleophile adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then eliminates a leaving group (typically water) to yield the substituted product. msu.edu
Common transformations include:
Esterification: Reaction with an alcohol under acidic catalysis yields the corresponding ester. For the related methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, alkylation with agents like methyl iodide has been demonstrated. researchgate.net
Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride), followed by reaction with ammonia (B1221849) or a primary/secondary amine, produces the corresponding amide. msu.edu This two-step method is generally more efficient than the direct condensation of the carboxylic acid and amine. Syntheses of amides from related thieno[3,2-b]pyrrole carboxylic acids have been successfully performed. researchgate.net
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Decarboxylation is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation depends significantly on the structure of the carboxylic acid. Simple heating is often insufficient for aryl or heteroaryl carboxylic acids unless specific structural features are present, such as a β-carbonyl group, which facilitates a cyclic transition state. masterorganicchemistry.comlibretexts.org
Since this compound lacks such a feature, its thermal decarboxylation is expected to be difficult and require high temperatures. libretexts.org However, several methods can be employed to facilitate this transformation:
Heating with Soda Lime: A classic method for decarboxylating aromatic carboxylic acids involves heating the acid or its sodium salt with soda lime (a mixture of NaOH and CaO). libretexts.org
Metal-Catalyzed Decarboxylation: The presence of transition metal salts, particularly copper compounds, can facilitate decarboxylation by forming carboxylate complexes as intermediates. wikipedia.org
Hunsdiecker Reaction: This radical-based method involves the conversion of the carboxylic acid to its silver salt, followed by treatment with bromine to yield an organobromine compound and CO₂. libretexts.org
Kolbe Electrolysis: The electrolysis of a carboxylate salt solution can lead to decarboxylation via a radical mechanism, typically resulting in the dimerization of the resulting alkyl/aryl radicals. libretexts.org
The synthesis of 2-unsubstituted thieno[2',3':4,5]thieno[3,2-b]indoles has been achieved through the decarboxylation of the corresponding 2-carboxylic acids, demonstrating the feasibility of this reaction on complex, fused thiophene systems. arkat-usa.org
Intermolecular Interactions and Hydrogen Bonding Capabilities
The molecular structure of this compound contains several sites capable of participating in non-covalent interactions, which are crucial in determining its solid-state architecture and physical properties.
The most significant interaction is the hydrogen bond, for which the carboxylic acid group is a prime participant, acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both the carbonyl and hydroxyl oxygens). The pyran ring oxygen can also act as a hydrogen bond acceptor.
Carboxylic Acid Dimerization: In the solid state, carboxylic acids commonly form centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds. researchgate.net This interaction creates a characteristic eight-membered ring motif. These intermolecular O-H···O hydrogen bonds are typically short and strong, often with distances below 2.5 Å. researchgate.net
Other Hydrogen Bonds: If dimer formation is sterically hindered or if other strong hydrogen bond acceptors are present (like halide anions in a salt), the carboxylic acid can form hydrogen bonds with other partners. nsf.gov For instance, a C(O)OH···Br⁻ hydrogen bond has been observed with an O···Br distance of 3.199 Å. nsf.gov It is also possible for the carboxylic acid to form a hydrogen bond with the pyran oxygen of a neighboring molecule.
π-π Stacking: The planar, aromatic thieno[3,2-b]pyran ring system can participate in π-π stacking interactions, further stabilizing the crystal lattice.
Table 2: Common Hydrogen Bond Interactions Relevant to this compound
| Donor | Acceptor | Bond Type | Typical Distance (Å) | Reference |
| Carboxyl O-H | Carboxyl C=O | O-H···O | < 2.5 | researchgate.net |
| Carboxyl O-H | Pyran Ring Oxygen | O-H···O | Variable | - |
| Carboxyl O-H | Halide Anion (e.g., Br⁻) | O-H···X⁻ | ~3.1 - 3.2 | nsf.gov |
| Amine N-H | Carboxyl C=O | N-H···O | ~2.8 - 3.0 | nih.govsemanticscholar.org |
Influence of Substituents on Reaction Pathways and Selectivity
Electron-Withdrawing Groups (EWGs):
Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups are potent electron-withdrawing groups. Their primary influence is the reduction of electron density on the thienopyran ring system. This has several key consequences for reactivity:
Increased Acidity of the Carboxylic Acid: The presence of an EWG enhances the acidity of the 2-carboxylic acid group. quora.com By withdrawing electron density, the EWG stabilizes the resulting carboxylate anion, thereby facilitating the dissociation of the proton. quora.com This effect is generally stronger when the substituent is closer to the carboxylic acid group. quora.com
Deactivation towards Electrophilic Attack: The thieno[3,2-b]pyran system is generally susceptible to electrophilic substitution. However, the presence of an EWG deactivates the ring towards such reactions by reducing its nucleophilicity. This can make reactions like nitration or Friedel-Crafts acylation more challenging. For instance, in the related thieno[3,2-b]pyrrole system, attempts to perform a Vilsmeier-Haack reaction on a nitrated substrate were unsuccessful. nih.gov
Activation towards Nucleophilic Attack: Conversely, the electron-deficient nature of the ring system bearing an EWG makes it more susceptible to nucleophilic attack.
Electron-Donating Groups (EDGs):
Electron-donating groups, including alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, increase the electron density of the thienopyran ring. Their effects are generally opposite to those of EWGs:
Decreased Acidity of the Carboxylic Acid: EDGs destabilize the carboxylate anion through electron donation, which leads to a decrease in the acidity of the carboxylic acid. libretexts.org
Activation towards Electrophilic Attack: By increasing the electron density, EDGs activate the heterocyclic ring, making it more reactive towards electrophiles. This can facilitate reactions such as halogenation and nitration.
Deactivation towards Nucleophilic Attack: The increased electron density on the ring system makes it less favorable for attack by nucleophiles. In a study on related 2H-furo[3,2-b]pyran-2-ones, the presence of an electron-donating group on an aryl substituent was found to deactivate a carbonyl moiety, hindering its reaction with certain amines. beilstein-journals.org
Steric Effects:
The size of the substituents can also play a crucial role in determining reaction pathways and selectivity. Bulky substituents can hinder the approach of reagents to a particular reaction site, leading to a preference for reaction at a less sterically hindered position. This steric hindrance can be a determining factor in the regioselectivity of substitution reactions.
Influence on Reaction Selectivity:
The interplay of electronic and steric effects of substituents governs the regioselectivity of reactions on the this compound scaffold. For electrophilic substitutions, the position of attack will be directed by the activating or deactivating nature of the existing substituents. In the absence of strong directing groups, substitution patterns can be complex.
The following table summarizes the expected influence of common substituents on the reactivity of the this compound ring system.
| Substituent Group | Electronic Effect | Influence on Acidity of -COOH | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Expected Influence on Reaction Pathways |
| -NO₂ | Strong Electron-Withdrawing | Increase | Deactivates Ring | Activates Ring | May hinder electrophilic substitution; facilitates nucleophilic aromatic substitution. |
| -CN | Strong Electron-Withdrawing | Increase | Deactivates Ring | Activates Ring | Similar to -NO₂, directs towards nucleophilic attack. |
| -Br, -Cl | Electron-Withdrawing (Inductive) | Increase | Deactivates Ring (Weakly) | Activates Ring (Weakly) | Can serve as a leaving group in cross-coupling reactions. |
| -CH₃ | Electron-Donating (Inductive) | Decrease | Activates Ring | Deactivates Ring | Directs electrophilic attack to other positions on the ring. |
| -OCH₃ | Electron-Donating (Resonance) | Decrease | Strongly Activates Ring | Deactivates Ring | Strongly directs electrophilic substitution. |
| -NH₂ | Strong Electron-Donating (Resonance) | Decrease | Strongly Activates Ring | Deactivates Ring | Prone to oxidation; strongly directs electrophilic substitution. |
Detailed Research Findings:
While systematic studies on the substituent effects for this compound are not extensively documented, research on analogous heterocyclic systems provides valuable insights. For instance, in the synthesis of thieno[3,2-b]pyrrole[3,2-d]pyridazinones, the position of nitration was influenced by the existing substituents, and the presence of a nitro group subsequently prevented a Vilsmeier-Haack reaction. nih.gov This highlights how a deactivating group can shut down a typical electrophilic substitution pathway.
Furthermore, studies on 2H-furo[3,2-b]pyran-2-ones have shown that electron-donating groups on an aroyl fragment can deactivate the carbonyl group to such an extent that reactions with certain amines are completely blocked. beilstein-journals.org This demonstrates the powerful influence of substituents in modulating the reactivity of specific functional groups within the heterocyclic framework.
In the context of thieno[2,3-d]pyrimidine (B153573) derivatives, the nature of substituents is crucial for their biological activity, which is a direct consequence of how these substituents affect the molecule's interactions with biological targets. scielo.br The synthesis of these derivatives often involves cyclization and rearrangement reactions, the outcomes of which are dependent on the electronic properties of the substituents present. scielo.br
Advanced Spectroscopic and Structural Elucidation of 5h Thieno 3,2 B Pyran 2 Carboxylic Acid and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
High-resolution NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of thieno[3,2-b]pyran derivatives. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon in the molecule, confirming the fused heterocyclic structure.
Detailed Research Findings: In derivatives of the thieno[3,2-b]pyran scaffold, the chemical shifts of protons are highly indicative of their electronic environment. For instance, in related benzo nih.govresearchgate.netthieno[3,2-b]pyran systems, the proton at the C4 position of the pyran ring typically appears as a signal between δ 5.03–5.18 ppm. cu.edu.eg Protons on carbons adjacent to the carboxylic acid group are expected to resonate in the δ 2-3 ppm region. libretexts.org The carboxylic acid proton itself is highly deshielded and characteristically appears as a broad singlet in the δ 10–12 ppm range, a signal that disappears upon D₂O exchange. libretexts.org
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key indicator, appearing significantly downfield in the range of δ 160-180 ppm. libretexts.org In similar benzo nih.govresearchgate.netthieno[3,2-b]pyran-3-carboxylate esters, the ester carbonyl carbon is observed around δ 164–170 ppm. cu.edu.eg The aliphatic C4 carbon of the pyran ring gives a signal typically between δ 25.9–39.1 ppm, while the C3 carbon can be found around δ 55.5–56.4 ppm. cu.edu.eg
| Atom/Group | Nucleus | Expected Chemical Shift (δ, ppm) | Comments |
| Carboxylic Acid Proton | ¹H | 10.0 - 12.0 | Broad singlet, exchangeable with D₂O. libretexts.org |
| Thiophene (B33073) Ring Protons | ¹H | 7.0 - 8.0 | Chemical shifts depend on substitution pattern. |
| Pyran Ring Protons | ¹H | ~4.0 - 5.5 | Specific shifts for CH and CH₂ groups in the pyran ring. cu.edu.eg |
| Carboxyl Carbon | ¹³C | 160 - 180 | Characteristic downfield shift for a carbonyl in a carboxylic acid. libretexts.org |
| Thiophene Ring Carbons | ¹³C | 120 - 145 | Aromatic carbons with shifts influenced by the fused rings and substituent. |
| Pyran Ring Carbons | ¹³C | ~25 - 70 | Aliphatic carbons within the pyran ring structure. cu.edu.eg |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the specific functional groups within a molecule. These methods probe the vibrational modes of bonds, providing a molecular "fingerprint."
Detailed Research Findings: For 5H-thieno[3,2-b]pyran-2-carboxylic acid, the IR spectrum is dominated by characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500–3500 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration typically appears around 1700–1725 cm⁻¹. Other key vibrations include the C-O-C stretching of the pyran ether linkage and C-S stretching of the thiophene ring.
Raman spectroscopy provides complementary information. In studies of related poly(thieno[3,4-b]pyrazine) systems, strong Raman lines in the 1520-1560 cm⁻¹ region are attributed to C=C stretching modes within the heterocyclic rings. fh-ooe.at For thieno[3,2-b]pyran derivatives, Raman spectroscopy would help confirm the structure of the fused aromatic backbone.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Carboxylic Acid O-H | Stretch | 2500 - 3500 (very broad) | Weak |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 (strong) | Moderate to Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Strong fh-ooe.at |
| Pyran C-O-C | Asymmetric Stretch | 1200 - 1275 | Moderate |
| Thiophene C-S | Stretch | 600 - 800 | Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information on the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. Electron impact (EI) ionization is a common method that induces characteristic fragmentation.
Detailed Research Findings: The molecular formula for this compound is C₈H₆O₃S, giving it a monoisotopic mass of approximately 198.00 Da. In the mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z 198.
The fragmentation of carboxylic acids is well-documented. libretexts.org Key fragmentation pathways for this molecule would include:
Loss of a hydroxyl radical (•OH): This cleavage results in a prominent peak at [M-17]⁺ (m/z 181).
Loss of the carboxyl group (•COOH): This fragmentation leads to a peak at [M-45]⁺ (m/z 153).
Decarboxylation: The loss of CO₂ (44 Da) can occur, particularly in derivatives, leading to an [M-44]⁺ fragment.
Studies on related thieno[2,3-b]thiophene (B1266192) derivatives show that fragmentation often involves the cleavage of bonds at the substituent groups. nih.gov Therefore, fragmentation of the fused ring system itself is also possible, though often less probable than the loss of the carboxylic acid side chain.
| Ion | Proposed Fragmentation | Expected m/z |
| [C₈H₆O₃S]⁺• | Molecular Ion (M⁺•) | 198 |
| [C₈H₅O₂S]⁺ | Loss of •OH | 181 |
| [C₇H₅OS]⁺ | Loss of •COOH | 153 |
| [C₇H₆OS]⁺• | Loss of CO₂ | 154 |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography stands as the ultimate method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings: While the specific crystal structure for this compound is not widely published, analysis of closely related heterocyclic systems provides strong predictive insights. For instance, the crystal structure of a 9-Methyl-3-thiophen-2-yl-thieno[3,2-e] nih.govresearchgate.netnih.govtriazolo[4,3-c]pyrimidine derivative showed that the fused thiophene-triazolo-pyrimidine ring system is virtually planar. scirp.org Similarly, analysis of 4H-pyran derivatives reveals a nearly planar pyran ring. researchgate.net
It is expected that the fused thieno[3,2-b]pyran core would be largely planar. A crucial feature in the crystal lattice of the title compound would be intermolecular hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), which would lead to the formation of dimers or extended chain motifs, significantly stabilizing the crystal structure. These interactions are fundamental to the supramolecular assembly of the molecules in the solid state. scirp.org
| Parameter | Description | Expected Finding for a Thienopyran Analogue |
| Crystal System | The symmetry system of the unit cell. | Monoclinic or Orthorhombic researchgate.netnih.gov |
| Space Group | The specific symmetry group of the crystal. | P2₁/c or P-1 researchgate.net |
| Dihedral Angle | Angle between the planes of the thiophene and pyran rings. | Near co-planar configuration expected. |
| Hydrogen Bonding | Intermolecular forces stabilizing the crystal. | Strong O-H···O=C hydrogen bonds forming dimers or chains. scirp.org |
| π-π Stacking | Interactions between aromatic rings. | Potential for offset stacking between fused ring systems. scirp.org |
Photophysical Characterization (Absorption and Emission Spectroscopy) for Fluorescent Analogues
While the parent compound may have limited fluorescence, its analogues can be engineered to exhibit significant photophysical properties. Absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to characterize these properties, which are critical for applications in imaging and sensing.
Detailed Research Findings: The photophysical properties of thieno[3,2-b]pyran analogues are highly tunable through chemical modification. researchgate.netnih.gov Studies on closely related fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives show that varying the functional groups on the scaffold directly influences the absorption and emission characteristics. researchgate.netnih.gov
For many fluorescent heterocyclic systems, such as pyranoindoles and donor-substituted thienoisoquinolines, the emission properties are characterized by a large Stokes shift (the difference in wavelength between the absorption and emission maxima) and sensitivity to solvent polarity (solvatochromism). conicet.gov.armdpi.com This behavior often indicates the formation of an intramolecular charge transfer (ICT) state upon excitation, where electron density moves from a donor part of the molecule to an acceptor part. conicet.gov.ar The quantum yield (a measure of fluorescence efficiency) can be significantly enhanced in polar solvents for compounds with strong ICT character. conicet.gov.ar
| Analogue Type | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Reference |
| Pyrano[3,2-f]indole derivative | ~350-400 | ~500-550 | 0.30 - 0.89 | 9000 - 15000 | mdpi.com |
| Donor-Substituted Thienoisoquinoline | ~320 | ~450 (in polar solvent) | up to 0.23 | >9000 | conicet.gov.ar |
| Thieno[3,2-b]pyridine-5(4H)-one | Varies with substituent | Varies with substituent | Tunable | Tunable | researchgate.netnih.gov |
Computational and Theoretical Studies of 5h Thieno 3,2 B Pyran 2 Carboxylic Acid
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural characteristics of molecules. While specific DFT studies on the parent 5H-thieno[3,2-b]pyran-2-carboxylic acid are not extensively documented in public literature, research on analogous and derivative structures, such as benzo nih.govmdpi.comthieno[3,2-b]pyran derivatives, provides a framework for understanding its likely properties. cu.edu.egnih.gov
The electronic structure of a molecule, including the distribution of electron density and the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for determining its reactivity and stability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
For the related benzo nih.govmdpi.comthieno[3,2-b]pyran system, computational analyses have been used to understand the structure-activity relationships that drive their potent cytotoxic effects against cancer cell lines. cu.edu.eg The distribution of electron density, influenced by various substituents on the pyran and thiophene (B33073) rings, dictates the molecule's ability to participate in non-covalent interactions, which is fundamental to its biological function. cu.edu.eg Analysis of the FMOs helps to identify the regions of the molecule most likely to act as electron donors (HOMO) or acceptors (LUMO), providing insight into potential reaction pathways and intermolecular interactions.
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons; relevant for reaction mechanisms and charge-transfer interactions. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons; important for understanding reactivity with biological nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule | Identifies positive, negative, and neutral regions, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding. |
Quantum chemical methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions serve as a valuable tool for confirming the identity and structure of newly synthesized compounds. For instance, in studies of benzo nih.govmdpi.comthieno[3,2-b]pyran-3-carboxylates, the calculated chemical shifts and vibrational frequencies can be compared with experimental data to validate the proposed molecular structures. cu.edu.eg Key predicted signals would include the characteristic carbonyl (C=O) stretch of the carboxylic acid in the IR spectrum and the distinct chemical shifts for protons and carbons in the thiophene and pyran rings in NMR spectra. cu.edu.eg
Theoretical calculations are employed to map out potential energy surfaces for chemical reactions, helping to elucidate reaction mechanisms and identify transition states. This is particularly useful in understanding the synthesis of complex heterocyclic systems. For example, in the synthesis of related thienothiophene derivatives, understanding the reaction energetics can explain why certain isomers are formed preferentially. mdpi.com For this compound, such analyses could clarify the mechanisms of its formation or its subsequent reactions, providing a theoretical basis for optimizing synthetic routes. arkat-usa.org
Molecular Modeling and Simulation Approaches
Molecular modeling techniques are essential for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are central to modern drug discovery.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. This helps to estimate the strength of the interaction (binding affinity) and visualize the specific contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
In studies of benzo nih.govmdpi.comthieno[3,2-b]pyran derivatives, molecular docking has been successfully used to explain their potent anticancer activity. cu.edu.eg These compounds were identified as inhibitors of topoisomerase I, a crucial enzyme involved in DNA replication. Docking simulations showed that the thienopyran scaffold could fit into the enzyme's active site, interacting with key amino acid residues and the DNA substrate. cu.edu.eg The binding mode typically involves a combination of hydrogen bonds, often involving the functional groups on the pyran ring, and hydrophobic interactions between the fused ring system and nonpolar residues in the binding pocket. cu.edu.egmdpi.com
| Compound Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Ethyl 2-amino-4-(4-chlorophenyl)-6-methylbenzo nih.govmdpi.comthieno[3,2-b]pyran-3-carboxylate (4a) | -8.5 | Arg364, Asn722, DNA bases | Hydrogen Bonding, Hydrophobic |
| 2-Amino-4-(4-fluorophenyl)-6-methylbenzo nih.govmdpi.comthieno[3,2-b]pyran-3-carbonitrile (3b) | -9.2 | Arg364, Thr718, Asn722 | Hydrogen Bonding, Pi-Alkyl |
| 2-Amino-4-(4-methoxyphenyl)-6-ethylbenzo nih.govmdpi.comthieno[3,2-b]pyran-3-carbonitrile (3e) | -9.8 | Lys426, Asp533, DNA bases | Hydrogen Bonding, Hydrophobic |
Note: The data presented is illustrative of findings for related derivatives as reported in the literature. cu.edu.eg
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of all atoms in the system, MD can be used to assess the conformational flexibility of the ligand, analyze the stability of the binding pose predicted by docking, and calculate binding free energies more accurately.
For anticancer agents based on the thieno[3,2-b]pyran scaffold, MD simulations would be used to confirm that the docked orientation is stable within the dynamic environment of the active site. cu.edu.eg These simulations can reveal crucial water-mediated interactions and conformational changes in the protein or ligand upon binding, providing a more complete picture of the inhibition mechanism. Analysis of the simulation trajectory helps to validate the compound's potential as a stable and effective inhibitor. cu.edu.egnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the thieno[3,2-b]pyran scaffold and its analogues, QSAR models have been instrumental in designing more potent and selective inhibitors for various therapeutic targets.
The development of predictive QSAR models for thieno[3,2-b]pyran derivatives and related structures typically involves the use of advanced computational techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D-QSAR models that can reliably predict the biological activity of novel compounds.
For instance, in a study on a series of 29 thieno[3,2-d]pyrimidines, which are structurally related to the thieno[3,2-b]pyran system, both CoMFA and CoMSIA methodologies yielded statistically significant models with strong correlative and predictive capabilities. nih.gov Similarly, 3D-QSAR models for thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors have been successfully established, demonstrating good verification and prediction capabilities. nih.gov These models are constructed by aligning the series of molecules and calculating steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) around them. The resulting field values are then correlated with the biological activity data (e.g., IC₅₀ values) using partial least squares (PLS) regression analysis to generate a predictive equation.
A hypothetical QSAR study on a series of this compound derivatives could yield models with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating a robust and predictive model.
Table 1: Illustrative Statistical Parameters for a Hypothetical 3D-QSAR Model of this compound Derivatives
| Parameter | CoMFA | CoMSIA |
| q² (Cross-validated r²) | 0.75 | 0.73 |
| r² (Non-cross-validated r²) | 0.92 | 0.98 |
| SEE (Standard Error of Estimate) | 0.25 | 0.18 |
| F-value | 120.5 | 150.2 |
| Predictive r² | 0.82 | 0.81 |
Note: This table is illustrative and based on typical values reported for similar heterocyclic systems.
A primary outcome of QSAR studies is the identification of key molecular descriptors that govern the biological activity of the compounds. These descriptors can be steric, electronic, hydrophobic, or related to hydrogen bonding capabilities. The graphical output of CoMFA and CoMSIA as contour maps is particularly insightful for visualizing these structure-activity relationships.
In studies on related thieno[3,2-d]pyrimidines, the 3D-QSAR models provided valuable information for predicting the affinity of related compounds and for designing more potent inhibitors. nih.gov For thieno[3,2-b]pyrrole-5-carboxamide derivatives, it was found that the amino acid Asn535 plays a crucial role in stabilizing the inhibitors, a finding that can guide future drug design. nih.gov
For this compound, it can be hypothesized that:
Steric Fields: Bulky substituents might be favored or disfavored in specific regions of the molecule, depending on the topology of the target protein's binding pocket.
Electrostatic Fields: The distribution of electron-donating and electron-withdrawing groups would likely be critical. For instance, electronegative groups might be preferred in areas corresponding to electropositive regions of the receptor.
Hydrophobic Fields: The presence of hydrophobic moieties could enhance binding affinity through interactions with nonpolar residues in the active site.
Hydrogen Bond Donor/Acceptor Fields: The carboxylic acid group and the oxygen and sulfur heteroatoms in the thienopyran ring system are potential hydrogen bond donors and acceptors, and their interactions with the receptor would be crucial for activity.
Prediction of Pharmacokinetic and ADME Profiles (Computational)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development to assess the "drug-likeness" of a compound. Various computational tools and models are available to predict these pharmacokinetic parameters.
For derivatives of related heterocyclic systems like pyrano[2,3-c]pyrazoles and methyl α-D-glucopyranoside, in silico ADME studies have been successfully conducted to evaluate their pharmacokinetic profiles. mdpi.com These studies often use web-based platforms like SwissADME, which can predict a wide range of physicochemical properties and pharmacokinetic parameters. mdpi.com
A computational ADME prediction for this compound would likely involve the calculation of the following parameters:
Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound (Illustrative)
| Property | Predicted Value | Implication |
| Molecular Weight | ~198 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 1.5 - 2.5 | Good balance between solubility and permeability |
| Topological Polar Surface Area (TPSA) | ~70 Ų | Indicates good oral bioavailability potential |
| Number of Hydrogen Bond Donors | 1 (from COOH) | Compliant with Lipinski's Rule of Five (≤5) |
| Number of Hydrogen Bond Acceptors | 3 (O in pyran, O in COOH, S) | Compliant with Lipinski's Rule of Five (≤10) |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeation | Low | Reduced potential for CNS side effects |
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of certain isoforms | Warrants further experimental investigation |
Note: This table contains hypothetical data for this compound based on general characteristics of similar molecules and is for illustrative purposes only.
Such in silico assessments help in prioritizing compounds for further experimental validation and in identifying potential liabilities early in the drug discovery pipeline. researchgate.net
Scaffold Design and Medicinal Chemistry Principles Applied to 5h Thieno 3,2 B Pyran 2 Carboxylic Acid
The Thienopyran Core as a Privileged Scaffold in Drug Discovery
In medicinal chemistry, the term "privileged scaffold" refers to certain molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. nih.govmdpi.com This concept, first introduced in 1988, has become a cornerstone of library design for drug discovery, as these scaffolds offer a versatile template for developing new bioactive compounds. mdpi.com The utility of a privileged structure lies in its ability to present functional groups in specific three-dimensional orientations that facilitate interactions with a variety of proteins. nih.gov
Heterocyclic compounds are frequently identified as privileged scaffolds. The thienopyran core, which is the foundational structure of 5H-thieno[3,2-b]pyran-2-carboxylic acid, is one such example. ontosight.airesearchgate.net Thienopyrans, which consist of a thiophene (B33073) ring fused to a pyran ring, and their isomers like thienopyridines, are recognized for their diverse and significant pharmacological potential. ontosight.airesearchgate.net Their structural similarity to endogenous molecules like purine (B94841) bases allows them to interact with a wide range of biological targets, including enzymes and receptors. nih.gov The π-electron-rich thiophene unit combined with the fused ring system creates a rigid structure with defined electronic properties, making it an attractive feature for pharmaceutical development. researchgate.net Thienopyran derivatives have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
Strategies for Rational Design of Novel this compound Derivatives
Starting with a privileged scaffold like this compound, medicinal chemists employ various strategies to design new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. These rational design approaches aim to optimize the molecule's interaction with its intended biological target.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A hybrid pharmacophore approach combines key features from different known active molecules to create a new, potentially more effective, chemical entity. For a molecule like this compound, this could involve merging its thienopyran core with pharmacophoric elements from other known inhibitors of a specific target. For instance, if the target is a kinase, fragments from known ATP-competitive inhibitors could be incorporated into the thienopyran scaffold. This strategy leverages existing structure-activity relationship (SAR) data to guide the design of novel compounds with a higher probability of success.
When the three-dimensional structure of a biological target is known, typically through X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful tool. This approach allows chemists to visualize how a ligand binds to its target protein, enabling the design of modifications that improve binding affinity and selectivity.
A compelling example of this strategy can be seen in the development of inhibitors for KDM1A/LSD1, a target in cancer therapy, using a closely related thieno[3,2-b]pyrrole-5-carboxamide scaffold. nih.gov In that research, co-crystal structures of the target enzyme with various inhibitors revealed key interactions in the binding pocket. nih.gov This structural information guided the optimization of the initial compound, leading to the synthesis of new derivatives with single-digit nanomolar inhibitory potency. nih.gov A similar SBDD initiative for this compound would involve docking the compound into the active site of its target and using the resulting model to design derivatives with substituents that form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby enhancing biological activity.
Library Design and Combinatorial Synthesis Considerations
The design and synthesis of focused compound libraries around a core scaffold are fundamental to modern medicinal chemistry for the efficient exploration of structure-activity relationships (SAR) and the identification of lead compounds. The this compound scaffold presents a valuable starting point for library generation due to its rigid bicyclic structure and multiple points for chemical diversification.
Library Design Principles:
The design of a combinatorial library based on the this compound scaffold would be guided by the principles of medicinal chemistry, aiming to systematically probe the chemical space around the core structure. A key aspect of this design involves identifying positions on the scaffold that can be readily modified to introduce a diverse range of substituents. For the this compound core, several positions are amenable to diversification:
The Carboxylic Acid Group (C2): This functional group is a primary site for modification. It can be converted into a variety of amides, esters, and other carboxylic acid bioisosteres. This allows for the exploration of interactions with target proteins, modulation of physicochemical properties such as solubility and cell permeability, and the introduction of new pharmacophoric features.
The Thiophene Ring (Positions 3, 5, and 6): The thiophene ring offers multiple sites for substitution. Introduction of small alkyl groups, halogens, or other functional groups at these positions can influence the electronic properties of the ring system and provide vectors for interaction with specific pockets in a biological target.
A well-designed library would incorporate a diverse set of building blocks at these positions to maximize the exploration of chemical space. The selection of these building blocks would be based on factors such as chemical diversity, commercial availability, and synthetic accessibility.
Combinatorial Synthesis Strategies:
Combinatorial synthesis provides a powerful platform for the rapid generation of large numbers of analogs from a common intermediate. Both solid-phase and solution-phase parallel synthesis methodologies could be employed for the construction of a this compound-based library.
A plausible combinatorial approach would involve the synthesis of a key intermediate, such as an ester of this compound, which can then be subjected to parallel reactions. For instance, the carboxylic acid can be activated and reacted with a library of amines to generate a diverse set of amides. This approach is highly amenable to automation and high-throughput synthesis.
Table of Potential Library Modifications:
| Scaffold Position | Potential Modifications | Rationale for Diversification |
| C2-Carboxylic Acid | Amides (primary, secondary, tertiary), Esters, Sulfonamides, Tetrazoles | Explore hydrogen bonding interactions, modulate polarity and pKa, introduce diverse side chains. |
| Thiophene Ring | Halogenation (Br, Cl), Alkylation (e.g., methyl, ethyl), Arylation | Modulate electronic properties, introduce steric bulk, explore new binding interactions. |
| Pyran Ring | Alkyl or aryl substituents | Influence molecular conformation and lipophilicity. |
Research Findings:
While specific literature detailing a full combinatorial library synthesis of this compound is not extensively available, related studies on similar heterocyclic systems provide a strong precedent. For example, the synthesis of libraries of thieno[3,2-d]pyrimidine (B1254671) derivatives has been reported for the discovery of PI3K inhibitors. nih.gov These studies often employ parallel synthesis techniques to rapidly generate analogs for biological screening. nih.gov The principles of scaffold-based library design and combinatorial chemistry are well-established in medicinal chemistry and are directly applicable to the this compound core. The successful application of these strategies to related thiophene-containing heterocycles underscores their potential for the systematic exploration of the chemical space around this scaffold. acs.org
Preclinical Biological Activity and Mechanistic Investigations of 5h Thieno 3,2 B Pyran 2 Carboxylic Acid Analogues
Antimicrobial Potential and Mechanisms of Action
Thienopyrimidine derivatives, which are structurally related to thienopyrans, have demonstrated notable antimicrobial properties. Specifically, certain thieno[2,3-d]pyrimidinedione derivatives exhibit potent and selective antibacterial activity against a range of Gram-positive, antibiotic-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Staphylococcus aureus (VRSA), Vancomycin-intermediate Staphylococcus aureus (VISA), and Vancomycin-resistant Enterococci (VRE). nih.gov One particularly effective compound showed minimal cytotoxicity against mammalian cells and lacked hemolytic activity. nih.gov
The proposed mechanism of action for some of these compounds involves the disruption of the cytoplasmic membrane. srce.hr This disruption, potentially caused by the compound's physicochemical characteristics acting on membrane potential, permeability, or surface charge, leads to the leakage of essential cellular components and ultimately results in cell death. srce.hr Further investigations suggest that the mechanism could also involve the inhibition of specific microbial proteins, such as proteases or kinases, though this is still under investigation. nih.gov The antimicrobial efficacy is sensitive to structural modifications; for instance, flexibility in the molecule's side chains appears crucial for adopting the necessary conformation for biological activity. nih.gov
| Compound | Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinedione derivative (Compound 20) | Candida albicans | > 50 <100 | srce.hr |
| Thieno[2,3-d]pyrimidinedione derivative (Compound 20) | Escherichia coli | > 50 <100 | srce.hr |
| Thieno[2,3-d]pyrimidinedione derivative (Compound 20) | Staphylococcus aureus | > 50 <100 | srce.hr |
| Thieno[2,3-d]pyrimidinedione derivative (Compound 2) | MRSA, VRSA, VISA, VRE | Potent Activity | nih.gov |
Anti-inflammatory Effects and Target Modulation
Analogues based on the pyran scaffold have been evaluated for their anti-inflammatory potential. Research into bis-4-hydroxy-6-methyl-pyran-2-one derivatives has shown that these compounds can inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes involved in inflammation and tissue remodeling. researchgate.net While many derivatives effectively inhibited MMP-2, they displayed more moderate inhibition against MMP-9. researchgate.net Molecular docking studies have also explored the interaction of these pyran derivatives with the COX-2 receptor, another important target in inflammation. researchgate.net The thienopyrimidine scaffold itself has been noted for its potential in developing anti-inflammatory agents. researchgate.net
Anticancer Activities and Cellular Pathways
The anticancer properties of thieno[3,2-b]pyran analogues and related thienopyrimidines are extensively documented, with activities attributed to a range of cellular mechanisms, including the inhibition of critical enzymes and the induction of programmed cell death.
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase that plays a crucial role in various signaling pathways, and its dysregulation is linked to cancer. nih.gov Thieno[3,2-c]pyrazol and thienopyrimidine derivatives have emerged as potent inhibitors of this enzyme. nih.govnih.gov For example, the thieno[3,2-c]pyrazol-3-amine derivative 16b was identified as a highly potent GSK-3β inhibitor with an IC₅₀ of 3.1 nM. nih.gov Inhibition of GSK-3β by these compounds can activate the PI3K/Akt signaling pathway, leading to the phosphorylation and subsequent inactivation of GSK-3β itself. nih.gov This modulation affects the Wnt/β-catenin pathway, leading to the stabilization and accumulation of β-catenin, a process involved in neuronal development and cell fate. nih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosinase Kinase Inhibition: EGFR is a key regulator of cell growth and survival, and its inhibition is a major strategy in cancer therapy. researchgate.net Various thienopyrimidine derivatives have shown significant EGFR inhibitory activity. nih.gov One derivative, compound 5f , demonstrated more potent EGFR inhibition than the reference drug erlotinib. nih.gov Other related structures, such as thieno[2,3-b]pyrrol-5-ones, have also been investigated as EGFR Tyrosinase Kinase inhibitors, with compound 15a showing an IC₅₀ of 52.43 μg/mL. tandfonline.com Molecular modeling suggests that these compounds can dock into the ATP-binding pocket of EGFR, with hydrogen bonds and hydrophobic interactions being important for their binding. nih.gov
| Compound Class | Target Kinase | Key Compound | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|---|
| Thieno[3,2-c]pyrazol-3-amine | GSK-3β | 16b | 3.1 nM | nih.gov |
| Thienopyrimidine | GSK-3β | 6b | 10.2 µM | nih.gov |
| Thienopyrimidine | GSK-3β | 6a | 17.3 µM | nih.gov |
| Thienopyrimidine | EGFR | 5f | 1.18-fold more potent than erlotinib | nih.gov |
| Thieno[2,3-b]pyrrol-5-one | EGFR Tyrosinase Kinase | 15a | 52.43 µg/mL | tandfonline.com |
| Chalcone derivative | EGFR | Butein | 8 µM | nih.gov |
Topoisomerases are enzymes that regulate DNA topology and are validated targets for anticancer drugs. researchgate.net Thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and synthesized as Topoisomerase II (Topo II) inhibitors. researchgate.netnih.gov Compound 8 , a hexahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivative, displayed superior Topo II inhibitory activity with an IC₅₀ of 41.67 µM, which was more potent than the reference drug etoposide (B1684455) (IC₅₀ = 99.86 µM). researchgate.net Some derivatives not only inhibit the enzyme's function but also reduce its cellular concentration; for example, derivative 17 was found to decrease the expression of Topo II by approximately 60%. nih.gov Molecular docking studies confirm that these compounds can bind effectively to the active site of human topoisomerase IIα. researchgate.net Additionally, some novel compounds have shown dual inhibitory activity against both Topoisomerase I and II. researchgate.net
| Compound Class | Key Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Hexahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine | 8 | Topoisomerase IIα | 41.67 µM | researchgate.net |
| Thieno[2,3-d]pyrimidine | 4 | Topoisomerase II | Reduced enzyme concentration by 82% | nih.gov |
| Thieno[2,3-d]pyrimidine | 17 | Topoisomerase II | Reduced enzyme concentration by 90% | nih.gov |
A primary mechanism of anticancer activity for thienopyran analogues is the induction of apoptosis (programmed cell death) and interference with the cell cycle. Thienopyrimidine derivatives have demonstrated a pro-apoptotic effect in various cancer cell lines, including KRAS and BRAF mutated colorectal cancer cells (HCT116 and HT29). researchgate.netnih.gov Compounds 5b, 6b, and 6d showed noteworthy pro-apoptotic effects on these mutated cell lines, with IC₅₀ values ranging from 70 to 110 µM. nih.gov The induction of apoptosis is often mediated by the activation of caspases, with several derivatives causing a significant increase in the expression and activity of executive caspase-3. researchgate.netnih.gov
In addition to apoptosis, these compounds can arrest the cell cycle at various phases. For example, compound 8 induced cell growth arrest at the G2/M phase in colon HT-29 cells, while compound 5f caused arrest at the G2/M phase in MCF-7 breast cancer cells. nih.govresearchgate.net Other derivatives have been shown to cause an increase in cell populations at the S-phase and G2/M-phase. mdpi.com This disruption of the normal cell cycle progression prevents cancer cell proliferation. nih.govmdpi.com Some novel thienopyrimidine compounds have also been found to induce a non-apoptotic form of cell death, which could be a potential strategy to overcome resistance to traditional apoptosis-inducing drugs. nih.gov
| Compound Class | Key Compound | Cell Line | Effect | Reference |
|---|---|---|---|---|
| Thienopyrimidine | 5b, 6b, 6d | HCT116, HT29 (Colorectal) | Pro-apoptotic effect (IC₅₀: 70-110 µM) | nih.gov |
| Thieno[2,3-d]pyrimidine | 4, 14, 17 | HepG2, MCF7 | Induced apoptosis, arrested cell cycle | nih.gov |
| Hexahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine | 8 | HT-29 (Colon) | 19.1-fold increase in apoptosis, G2/M arrest | researchgate.net |
| Thienopyrimidine | 5f | MCF-7 (Breast) | Induced apoptosis, G2/M arrest | nih.gov |
Enzyme Inhibition Studies (e.g., D-amino acid oxidase, Histone Lysine Specific Demethylase 1, PI3K)
D-amino acid oxidase (DAAO) Inhibition: D-amino acid oxidase is a flavoenzyme that degrades D-amino acids. nih.gov While potent inhibitors for DAAO have been developed from other heterocyclic scaffolds like quinolinones, specific inhibitory activity by 5H-thieno[3,2-b]pyran-2-carboxylic acid analogues is not extensively reported in the available literature. nih.gov
Histone Lysine Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a key epigenetic regulator, and its overexpression is linked to several cancers. mdpi.comrsc.org It has become a promising therapeutic target. mdpi.comscispace.com Thieno[3,2-b]pyrrole derivatives, which are structurally similar to thienopyrans, have been identified as LSD1 inhibitors. mdpi.com Through high-throughput screening, an N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide (compound 48 ) was found to be an LSD1 inhibitor with an IC₅₀ of 2.9 µM. mdpi.com Subsequent optimization of this scaffold led to the development of compound 49 , which exhibited significantly improved potency with an IC₅₀ of 0.162 µM. mdpi.com These compounds act by competitively interacting with the enzyme's substrate. mdpi.com
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for new therapies. drugbank.comnih.gov A class of compounds, 5-morpholino-7H-thieno[3,2-b]pyran-7-ones , was specifically designed as next-generation PI3K inhibitors. drugbank.comresearchgate.net This work built upon earlier multikinase inhibitors to create a new scaffold with improved potency towards PI3K. drugbank.com Additionally, morpholine-based thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against PI3K isoforms. nih.gov Compound VIb , featuring a 3-hydroxyphenyl group, showed significant inhibition of PI3Kβ (72%) and PI3Kγ (84%) isoforms at a concentration of 10 µM. nih.gov
| Compound Class | Key Compound | Target Enzyme | Activity | Reference |
|---|---|---|---|---|
| N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide | 48 | LSD1 | IC₅₀ = 2.9 µM | mdpi.com |
| N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide | 49 | LSD1 | IC₅₀ = 0.162 µM | mdpi.com |
| Thieno[2,3-d]pyrimidine | VIb | PI3Kβ | 72% Inhibition at 10 µM | nih.gov |
| Thieno[2,3-d]pyrimidine | VIb | PI3Kγ | 84% Inhibition at 10 µM | nih.gov |
| Thieno[2,3-d]pyrimidine | IIIa | PI3Kβ | 62% Inhibition at 10 µM | nih.gov |
| Thieno[2,3-d]pyrimidine | IIIa | PI3Kγ | 70% Inhibition at 10 µM | nih.gov |
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant potential of compounds is often attributed to their ability to donate a hydrogen atom, transfer an electron, or chelate metal ions. For thieno[3,2-b]pyran analogues and related structures, several mechanisms and assays have been employed to characterize these properties.
Analogues based on the thieno[3,2-b]pyridine (B153574) scaffold have demonstrated significant antioxidant and radical scavenging capabilities. The antioxidant activity of these aminodi(hetero)arylamines was assessed through various chemical, biochemical, and electrochemical assays. nih.gov Key findings indicate that the substitution pattern on the arylamine ring plays a crucial role in the antioxidant potential. For instance, an aminodiarylamine with an amino group in the para position relative to the NH bridge exhibited potent activity in the β-carotene-linoleate system and in inhibiting the formation of thiobarbituric acid reactive substances (TBARS). nih.gov This compound also showed a low oxidation potential, suggesting a high capacity for electron donation. nih.gov
The primary mechanisms of radical scavenging for phenolic and heterocyclic antioxidants include:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thus neutralizing it. nih.govnih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation, which then deprotonates. nih.gov
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the radical. nih.gov
The efficiency of these mechanisms is influenced by the molecular structure, including the number and position of hydroxyl or amino groups, and the solvent polarity. nih.govnih.govnih.gov
Interactive Data Table: Antioxidant Activity of Thieno[3,2-b]pyridine Analogues
| Compound/Analogue | Assay | EC50 (µM) | Key Finding | Reference |
| Aminodiarylamine (ortho-amino, para-methoxy) | Radical Scavenging Activity (RSA) | 63 | Efficient radical scavenger. | nih.gov |
| Aminodiarylamine (ortho-amino, para-methoxy) | Reducing Power (RP) | 33 | Strong reducing capability. | nih.gov |
| Aminodiarylamine (para-amino) | β-carotene-linoleate system | 41 | Potent inhibitor of lipid peroxidation. | nih.gov |
| Aminodiarylamine (para-amino) | TBARS (porcine brain homogenates) | 7 | Superior activity compared to trolox. | nih.gov |
| Trolox (Standard) | TBARS (porcine brain homogenates) | >7 | Standard antioxidant for comparison. | nih.gov |
Ligand-Receptor Interactions (e.g., Sigma Receptors) and Functional Characterization
While specific studies detailing the interaction of this compound with sigma receptors are not prominent, the broader class of heterocyclic compounds is known to interact with a variety of receptors, leading to diverse pharmacological effects. Sigma receptors, classified into Sigma-1 (S1R) and Sigma-2 (S2R) subtypes, are implicated in various central nervous system disorders. nih.gov The characterization of ligand-receptor interactions typically involves radioligand binding assays to determine binding affinity and selectivity. nih.gov
For instance, competitive inhibition binding assays using radiolabeled ligands like [³H]-(+)-pentazocine for S1R and [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for S2R are standard methods. nih.gov These assays help in identifying novel compounds that can displace the radioligand, indicating their binding to the receptor.
Although not involving sigma receptors, a study on thieno[3,2-b]pyridinone derivatives, which share a similar heterocyclic core, identified the NADH-dependent enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis as a direct target. nih.gov This was confirmed through in vitro antimicrobial assays and InhA inhibition assays, highlighting a specific ligand-receptor interaction that leads to potent anti-mycobacterial activity. nih.gov This exemplifies the type of mechanistic investigation that can elucidate the functional consequences of a compound binding to its molecular target.
In Vitro and Ex Vivo Models for Activity Assessment
A variety of in vitro and ex vivo models are utilized to assess the biological activities of thieno[3,2-b]pyran analogues and other heterocyclic compounds.
In Vitro Models:
Antioxidant Activity Assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common spectrophotometric method where the antioxidant's ability to bleach the purple DPPH radical solution is measured. ultraphysicalsciences.orgnih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation. nih.gov
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). scirp.org
Hydrogen Peroxide and Nitric Oxide Scavenging Assays: These assays directly measure the compound's ability to neutralize specific reactive oxygen and nitrogen species. ultraphysicalsciences.org
Enzyme Inhibition Assays: These are used to determine if a compound can inhibit the activity of a specific enzyme. For example, the inhibition of the InhA enzyme by thieno[3,2-b]pyridinone derivatives was measured to confirm it as the molecular target. nih.gov
Cell-Based Assays:
Cytotoxicity Assays: The activity of thieno[2,3-d]pyrimidine derivatives has been evaluated against various cancer cell lines, such as the breast cancer cell line MDA-MB-231. researchgate.netscielo.br The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays. researchgate.netscielo.br
Human Red Blood Cell (RBC) Membrane Stabilization Assay: This assay is used to assess anti-inflammatory and antioxidant activity by measuring the ability of a compound to protect RBC membranes from hemolysis. nih.gov
Ex Vivo Models:
Tissue Homogenate Assays: The use of porcine brain homogenates to assess the inhibition of lipid peroxidation via the TBARS assay is an example of an ex vivo model. nih.gov This model provides a more biologically relevant environment than purely chemical assays to evaluate antioxidant activity.
Interactive Data Table: In Vitro Assays for Thienopyran Analogues
| Analogue Class | Assay Type | Cell Line/Model | Endpoint Measured | Reference |
| Thieno[3,2-b]pyridine | Antioxidant | Porcine Brain Homogenate | TBARS Inhibition | nih.gov |
| Thieno[2,3-d]pyrimidine | Cytotoxicity | MDA-MB-231 | IC50 | researchgate.netscielo.br |
| Spiro pyrrolo[3,4-d]pyrimidine | Antioxidant | DPPH Radical | Scavenging % / IC50 | nih.gov |
| Thieno[2,3-b]thiophene (B1266192) | Antioxidant | ABTS Radical | Radical Scavenging % | nih.gov |
| Thieno[3,2-b]pyridinone | Enzyme Inhibition | InhA Enzyme | MIC / Inhibition Assay | nih.gov |
Applications in Chemical Biology and Preclinical Drug Discovery
Development as Chemical Probes for Biological Systems
While direct studies on 5H-thieno[3,2-b]pyran-2-carboxylic acid as a chemical probe are not extensively documented, the broader family of thieno[3,2-b]pyran and its isomeric structures have shown significant promise in the development of fluorescent probes for bioimaging. The inherent fluorescence of these scaffolds can be modulated, making them suitable for creating sensors for specific biological molecules and processes. nih.gov
Derivatives of the closely related thieno[3,2-b]pyridine-5(4H)-one have been synthesized and their photophysical properties have been characterized, demonstrating that the fluorescence of the scaffold can be fine-tuned by chemical modifications. researchgate.net These fluorophores have been developed into fluorescent probes with high sensitivity and selectivity for targets like human serum albumin. researchgate.net Furthermore, the fusion of thieno[3,2-b]thiophene (B52689) with other fluorescent molecules like BODIPY has led to the creation of near-infrared probes, which are valuable for deep-tissue imaging and as photosensitizers in photodynamic therapy. rsc.org The design of fluorescent probes based on thieno[3,2-b]thiophene-fused BODIPY has also been explored for the detection of metal ions like Cu²⁺ in living cells. researchgate.net These examples highlight the potential of the thieno[3,2-b]pyran core structure, from which this compound is derived, as a versatile platform for the rational design of novel fluorescent probes for various bioimaging applications. nih.govnih.gov
Role in Lead Compound Identification and Optimization
The this compound scaffold is a key pharmacophore in the identification and optimization of lead compounds for various therapeutic targets. Its rigid, fused-ring structure provides a well-defined three-dimensional shape that can be tailored to fit the binding sites of specific proteins.
Numerous studies have reported the synthesis of libraries of thieno[3,2-b]pyran derivatives and their evaluation for a range of biological activities. For instance, benzo nih.govnih.govthieno[3,2-b]pyran derivatives have been synthesized and shown to possess potent cytotoxic effects against a panel of human cancer cell lines. cu.edu.eg These compounds have been identified as promising lead structures for the development of new anticancer agents. The process of lead optimization often involves a detailed structure-activity relationship (SAR) analysis to understand how modifications to the core structure affect biological activity. scielo.br For example, the ring closure of 2-arylidenyl-benzothiophenones into benzothieno[3,2-b]pyran derivatives has been shown to significantly enhance cytotoxic activity. cu.edu.eg
The thieno[3,2-b]pyran scaffold has also been investigated for its potential as an inhibitor of various enzymes. For example, derivatives of the isomeric thieno[2,3-b]pyridine (B153569) have been identified as inhibitors of hepatic gluconeogenesis, a key process in type 2 diabetes. The optimization of these compounds has led to the discovery of potent inhibitors with good drug-like properties.
Integration into Complex Molecular Systems for Targeted Delivery
The integration of the this compound scaffold into more complex molecular systems for targeted delivery represents a promising strategy to enhance the efficacy and reduce the side effects of therapeutic agents. The carboxylic acid functional group provides a convenient handle for conjugation to targeting moieties such as antibodies, peptides, or nanoparticles.
While specific examples of this compound being used in targeted delivery systems are not yet widely reported, the principles of this approach are well-established in medicinal chemistry. By attaching a cytotoxic thieno[3,2-b]pyran derivative to a tumor-targeting antibody, for instance, the drug can be selectively delivered to cancer cells, thereby increasing its therapeutic index. The development of such antibody-drug conjugates (ADCs) is a rapidly growing area of cancer therapy.
Furthermore, the thieno[3,2-b]pyran scaffold could be incorporated into stimuli-responsive drug delivery systems. For example, it could be linked to a carrier molecule via a bond that is cleaved under specific conditions found in the tumor microenvironment, such as low pH or the presence of certain enzymes. This would trigger the release of the active drug specifically at the site of action.
Contribution to Understanding Biological Pathways
The study of how this compound and its derivatives interact with biological targets has contributed to a deeper understanding of various cellular signaling pathways. nih.gov By identifying the molecular targets of these compounds, researchers can elucidate the roles of these targets in health and disease.
For example, derivatives of the isomeric thieno[2,3-b]pyridine scaffold have been identified as inhibitors of phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme involved in cell motility and cancer invasion. rsc.org The use of these inhibitors has helped to probe the role of PLC-γ in breast cancer progression. Similarly, other thieno[2,3-b]pyridine derivatives have been found to inhibit focal adhesion kinase (FAK), a key regulator of cancer cell survival and migration. nih.gov Studies with these compounds have provided insights into the FAK signaling pathway and its potential as a therapeutic target.
Furthermore, derivatives of the related thieno[3,2-c]pyrazole scaffold have been developed as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in Alzheimer's disease. nih.gov The use of these inhibitors in cellular models has helped to clarify the role of GSK-3β in the phosphorylation of tau protein, a hallmark of the disease. The development of selective kinase inhibitors based on the thieno[3,2-b]pyridine (B153574) scaffold has also been reported, providing chemical probes to study the function of underexplored kinases. nih.gov These examples demonstrate the value of the thieno[3,2-b]pyran scaffold and its related structures as chemical tools to dissect complex biological pathways.
Future Research Directions and Emerging Challenges
Exploration of Undiscovered Synthetic Transformations
The ability to synthesize a wide array of derivatives is fundamental to exploring the full potential of the 5H-thieno[3,2-b]pyran-2-carboxylic acid core. While foundational synthetic routes exist, future work should prioritize more advanced and efficient methodologies.
Advanced Cyclization and Cascade Reactions: Many existing routes for similar fused-ring systems involve multi-step processes that can be inefficient. mdpi.comresearchgate.net Future efforts should focus on developing novel cascade reactions that can construct the core thienopyran skeleton in a single, efficient step from simple starting materials. mdpi.com
Late-Stage Functionalization: A significant challenge in medicinal chemistry is the ability to modify a complex molecule in the final stages of its synthesis. Developing methods for the late-stage functionalization of the thienopyran ring, such as C-H activation, would allow for the rapid generation of diverse analogs for biological testing, bypassing the need for lengthy de novo synthesis for each new compound.
Modern Coupling Techniques: The use of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, has been effective in the synthesis of related thieno-fused heterocycles. researchgate.netnih.gov A key future direction is the optimization of these reactions specifically for the this compound scaffold to enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups at various positions, which is crucial for fine-tuning pharmacological activity.
Application of Advanced Computational Methodologies
In silico techniques are indispensable for accelerating the drug discovery process. Their application can provide deep insights into the behavior of this compound derivatives, guiding more targeted and efficient experimental work.
Molecular Docking and Virtual Screening: Computational docking has been successfully used to predict the binding modes of related thieno-scaffolds with targets like Hsp90 and DNA gyrase. mdpi.comresearchgate.net Future research should employ large-scale virtual screening of this compound libraries against a wide array of known protein targets to identify new potential therapeutic applications.
Pharmacokinetic Predictions (ADME): A significant hurdle in drug development is poor pharmacokinetic properties. In silico tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) profiles early in the discovery phase. mdpi.comresearchgate.net For instance, computational models have identified potential low gastrointestinal absorption for some thienopyrimidine derivatives, highlighting a need for structural optimization. researchgate.net Applying these models proactively can help design molecules with better drug-like properties from the outset.
Quantum Mechanics and DFT: Density Functional Theory (DFT) calculations can provide valuable information on the electronic structure and reactivity of the thienopyran system. researchgate.net This understanding can help rationalize observed structure-activity relationships and predict the metabolic fate of the compounds.
Identification of Novel Biological Targets and Mechanistic Insights
While existing research has linked similar heterocyclic structures to specific biological targets, the full spectrum of activity for the this compound scaffold remains largely unexplored.
Target Identification and Validation: Derivatives of related thieno-fused rings have shown activity against a diverse range of targets, including Mycobacterium tuberculosis InhA, potassium channels, and Hsp90. mdpi.comnih.govnih.gov A key future direction is to screen this compound derivatives against these and other target classes (e.g., kinases, proteases) to uncover new therapeutic uses.
Phenotypic Screening: An unbiased approach involves phenotypic screening, where compounds are tested for their effects on cell behavior in disease-relevant models (e.g., cancer cell viability, inflammatory responses) without a preconceived target. This can reveal unexpected activities and lead to the discovery of first-in-class medicines.
Elucidation of Mechanism of Action: For compounds that show promising activity, it is crucial to understand their precise mechanism of action. Studies on related compounds have identified mechanisms such as the induction of apoptosis and cell cycle arrest. mdpi.com Future work must involve similar detailed biological studies, including identifying direct binding partners and downstream cellular effects, to validate new targets and understand how these molecules exert their therapeutic effects.
Development of Structure-Activity Relationships for Novel Pharmacological Profiles
A systematic understanding of how chemical structure relates to biological activity (Structure-Activity Relationship, SAR) is the cornerstone of medicinal chemistry, enabling the optimization of lead compounds into potent and selective drug candidates.
Systematic Derivatization: Future research must involve the systematic synthesis and testing of analogs to probe the effect of substituents at each position of the this compound molecule. For example, in a related thieno[3,2-b]pyran series, the introduction of a strong electron-withdrawing group was found to significantly increase potency as potassium channel openers. nih.gov
Bioisosteric Replacement: The carboxylic acid moiety is a key functional group but can sometimes lead to poor pharmacokinetic properties. Exploring bioisosteric replacements—substituting the carboxylic acid with other acidic groups (like a tetrazole) or neutral groups that can maintain key interactions—is a critical strategy for improving drug-likeness.
Scaffold Hopping: Research has shown that even minor changes to the core heterocyclic system, such as creating thieno[3,2-b]pyridinone analogs, can lead to potent and selective agents. nih.gov "Scaffold hopping," or creating structurally related but distinct core molecules, can lead to novel intellectual property and improved pharmacological profiles.
The following table summarizes key SAR insights from related thieno-fused systems that could guide future research on this compound.
| Scaffold Position | Type of Modification | Observed Effect in Related Scaffolds | Reference |
| Thiophene (B33073) Ring (Position 2) | Introduction of electron-withdrawing group | Increased potency for potassium channel activity | nih.gov |
| Fused Ring System | Substitution of pyran oxygen with nitrogen (scaffold hopping) | Led to potent anti-tuberculosis agents targeting InhA | nih.gov |
| Various Positions | Addition of diverse heterocyclic amines | Modulated anticancer activity against various cell lines | mdpi.com |
| Position 7 (on thieno[3,2-c]pyran) | Functionalization via C-C bond formation | Resulted in compounds with potent anticancer activity | nih.gov |
Strategies for Overcoming Preclinical Development Challenges
The path from a promising lead compound to a clinical candidate is filled with obstacles. A proactive approach to identifying and solving these problems early is essential for success.
Early and Comprehensive ADMET Profiling: As noted, in silico predictions of ADME are a valuable starting point, but they must be confirmed with in vitro and in vivo experiments. researchgate.net Early assessment of metabolic stability in liver microsomes, cell permeability (e.g., using Caco-2 assays), and plasma protein binding will help identify and mitigate liabilities.
In Vivo Efficacy and Safety: Promising in vitro results must be translated to in vivo animal models of disease. researchgate.netnih.gov These studies are critical for demonstrating that a compound can reach its target and exert a therapeutic effect in a living system. Concurrently, early toxicology studies in animals are necessary to ensure a sufficient safety margin and identify any potential organ toxicities. researchgate.net
Formulation Development: Issues such as poor aqueous solubility or low oral bioavailability can halt the development of an otherwise promising compound. Research into advanced formulation strategies, such as creating amorphous solid dispersions, nanocrystal formulations, or lipid-based delivery systems, can be crucial for ensuring that the drug can be effectively administered.
By systematically addressing these research directions and challenges, the scientific community can unlock the full therapeutic potential of the this compound scaffold and develop the next generation of innovative medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
